(4-Dodecylphenyl)boronic acid

Descripción general

Descripción

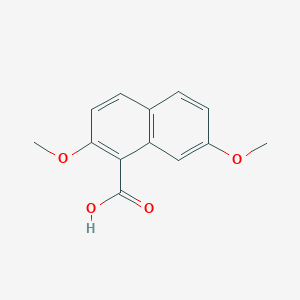

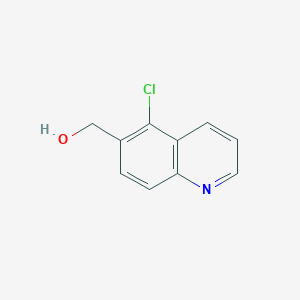

(4-Dodecylphenyl)boronic acid is a type of boronic acid that is characterized by the presence of a dodecyl group attached to the phenyl ring at the fourth position. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including the formation of complex molecular structures and as catalysts in organic reactions.

Synthesis Analysis

The synthesis of boronic acids often involves the use of metalation reactions followed by treatment with borate esters or similar reagents. For example, aryl boronic acids can be obtained through metalation-B(OMe)3 or metalation-silylation-ipso borodesilylation sequences, which are then used in cross-coupling reactions to create complex organic compounds such as biphenyls and terphenyls . Although the specific synthesis of (4-Dodecylphenyl)boronic acid is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The structure of (4-Dodecylphenyl)boronic acid would include a long alkyl chain (dodecyl) attached to the phenyl ring, which could affect its solubility and reactivity. The X-ray crystal structure analysis of a related compound, 4-amino-3-fluorophenylboronic acid, revealed a low pKa value, which is significant for its reactivity and potential use in biological systems .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They are used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . They also participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which acts as a catalyst for the amidation of carboxylic acids and amines . Additionally, boronic acids can catalyze esterification reactions, as demonstrated by boric acid and N-alkyl-4-boronopyridinium halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the solubility of boronic acids in aqueous solutions can be enhanced by the presence of hydroxymethyl groups, as seen in ortho-hydroxymethyl phenylboronic acids . The reversibility of the boronic acid-diol interaction is a key feature that allows for the design of self-assembled molecular structures and the potential for error correction during assembly . Furthermore, boronic acids can be used to construct a wide range of molecular nanostructures and polymeric materials due to their ability to undergo reversible condensation reactions .

Aplicaciones Científicas De Investigación

Biomedical Applications

Boronic acid polymers, including those containing compounds like (4-Dodecylphenyl)boronic acid, show promise in various biomedical applications. Their unique reactivity and solubility make them valuable in treatments for diseases like HIV, obesity, diabetes, and cancer. Their underutilization in comparison to other functional polymers suggests potential for further exploration in biomaterials (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors

(4-Dodecylphenyl)boronic acid can be part of sensors for detecting biological substances crucial for disease prevention, diagnosis, and treatment. Its ability to form cyclic structures with diols makes it an effective component in fluorescent sensors for probing carbohydrates and bioactive substances (Huang et al., 2012).

Sensing Applications

Boronic acids are increasingly used in sensing applications due to their interactions with diols and Lewis bases. This includes use in biological labeling, protein manipulation, and the development of therapeutics, highlighting the diverse applicability of (4-Dodecylphenyl)boronic acid in various research areas (Lacina, Skládal, & James, 2014).

Insulin Release Mechanisms

In diabetes treatment, boronic acids like (4-Dodecylphenyl)boronic acid are examined for their potential in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can lead to drug release, making them a key component in developing self-regulated insulin delivery systems (Siddiqui et al., 2016).

Pharmaceutical Applications

(4-Dodecylphenyl)boronic acid's structural features make it useful in creating enzyme inhibitors, cancer therapy agents, and antibody mimics. Its unique characteristics have led to a surge in interest for pharmaceutical applications (Yang, Gao, & Wang, 2003).

Catalysis in Organic Reactions

This compound's versatility extends to organic reactions. As a boronic acid, it can be used in catalysis, molecular recognition, assembly, and medicine. Its catalytic properties, though less explored than other chemistries, show potential for diverse applications (Hashimoto, Gálvez, & Maruoka, 2015).

Glycoconjugate Recognition

Boronic acids like (4-Dodecylphenyl)boronic acid can complex with model glycopyranosides, suggesting their use in designing receptors and sensors for cell-surface glycoconjugates. This is significant for recognizing biological molecules and could have implications in diagnostics and therapeutics (Dowlut & Hall, 2006).

Synthesis of Heterocyclic Boronic Acids

(4-Dodecylphenyl)boronic acid plays a role in synthesizing heterocyclic boronic acids, important for their biological activities and synthetic utility. Despite synthesis challenges, their development has significant implications for pharmaceuticals and biomaterials (Tyrrell & Brookes, 2003).

Aggregate Formation in Amphiphiles

This compound's boronic-acid-appended amphiphiles can form well-ordered aggregates in the presence of saccharides, indicating its potential in developing materials sensitive to biological molecules like sugars (Kimura, Takeuchi, & Shinkai, 1998).

Multifunctional Compound Structure

Combining boronic acid with an aminophosphonic acid group, as seen in some derivatives of (4-Dodecylphenyl)boronic acid, offers new opportunities in medicine, agriculture, and chemistry. These multifunctional compounds' structures have implications for synthesis and potential applications (Zhang et al., 2017).

Boron(III) Complex Synthesis

(4-Dodecylphenyl)boronic acid contributes to the synthesis of boron(III) complexes, useful in chemistry, biology, and materials science. These complexes have applications in organic electronics, photonics, and biomedical imaging and sensing (Sadu et al., 2017).

Decarboxylative Borylation

The compound plays a role in decarboxylative borylation, a process crucial in medicinal chemistry for developing boronic acids as bioisosteres to enhance drug potency and pharmacokinetics. This method aids in creating complex boronic acids and advancing therapeutic discovery (Li et al., 2017).

Glucose Sensing Materials

Amino-3-fluorophenyl boronic acid derivatives, related to (4-Dodecylphenyl)boronic acid, have been synthesized for constructing glucose-sensing materials, demonstrating the compound's potential in developing responsive biomedical devices (Das et al., 2003).

Boronic Acid–Diol Complexation

Understanding the complexation between boronic acids and diols is critical in biomaterials development. These studies aid in selecting suitable organoboron compounds for sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Sensing and Separation Tools

(4-Dodecylphenyl)boronic acid is useful in sensing and separation protocols due to its ability to recognize diol motifs and interact with anions, facilitating selective monitoring and isolation of analytes (Nishiyabu et al., 2011).

Boron-Based Drug Design

In drug design, the unique properties of boronic acids, including (4-Dodecylphenyl)boronic acid, offer new possibilities for developing potent pharmaceutical agents with novel biological activities (Ban & Nakamura, 2015).

Boronic Acid Catalysis

Boronic acids serve as catalysts in various organic reactions, enabling mild and selective transformation of hydroxy groups into useful products. This catalytic ability expands the utility of (4-Dodecylphenyl)boronic acid in diverse organic reactions (Hall, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-dodecylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16,20-21H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHSXQBUASGIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592552 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dodecylphenyl)boronic acid | |

CAS RN |

206763-93-1 | |

| Record name | (4-Dodecylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)